molecular formula C19H22N6O4 B2770138 8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-63-8

8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2770138
CAS No.: 923203-63-8
M. Wt: 398.423
InChI Key: SAFKGBUOMVQLOJ-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids, ATP, cyclic AMP, NADH, and coenzyme A, and are thus key building blocks of life. The presence of the dimethoxyphenylaminoethyl group suggests potential for interactions with biological systems .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of purines, including a two-ringed structure with four nitrogen atoms. The dimethoxyphenylaminoethyl group would add additional complexity to the structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purines and their derivatives are known to participate in a wide range of chemical reactions, particularly in a biological context. These can include processes like methylation, phosphorylation, and glycosylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its purine structure and the attached dimethoxyphenylaminoethyl group. It’s likely to be relatively polar due to the presence of the nitrogen and oxygen atoms, and may have the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives of 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid were synthesized and evaluated for their potent 5-HT(1A) receptor ligand activity. Preliminary studies suggested potential anxiolytic and antidepressant activities comparable to Diazepam and Imipramine, indicating the compound's relevance in neuroscience research (Zagórska et al., 2009).

Molecular Studies and SAR

Further structural activity relationships and molecular studies identified novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones with affinity for serotoninergic and dopaminergic receptors. These compounds showed a spectrum of receptor activities, suggesting their importance in developing new pharmaceuticals with potential anxiolytic and antidepressant effects (Zagórska et al., 2015).

Antiviral and Antihypertensive Activity

The condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles yielded derivatives of 7,8-polymethylenehypoxanthines, precursors for studying antiviral and antihypertensive activities, demonstrating the compound's utility in developing treatments for viral infections and hypertension (Nilov et al., 1995).

Receptor Affinity and Enzymatic Activity

A series of derivatives were synthesized and evaluated for their receptor affinity and inhibitory potency against phosphodiesterases, identifying structures promising for modification and detailed mechanistic study for potential therapeutic applications (Zagórska et al., 2016).

Cytotoxic Activity

The compound and its derivatives were also evaluated for cytotoxic activities against various cancer cell lines, highlighting the potential use in cancer research and treatment development (Deady et al., 2003).

Future Directions

The study and development of purine derivatives is a very active area of research, given their importance in biology and potential uses in medicine. Future research could explore the biological activity of this compound, its potential uses, and methods for its efficient synthesis .

Properties

IUPAC Name

6-[2-(2,5-dimethoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-11-10-25-15-16(23(2)19(27)22-17(15)26)21-18(25)24(11)8-7-20-13-9-12(28-3)5-6-14(13)29-4/h5-6,9-10,20H,7-8H2,1-4H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFKGBUOMVQLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=C(C=CC(=C4)OC)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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